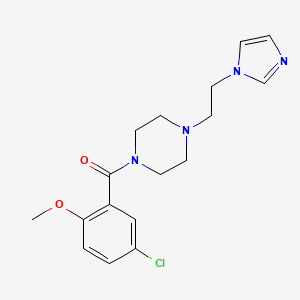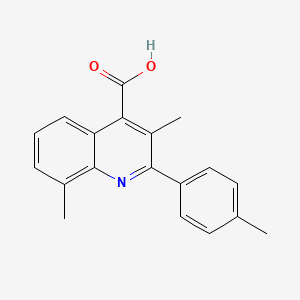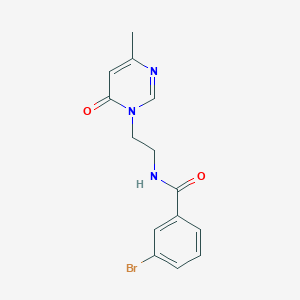
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a complex organic compound featuring a combination of imidazole, piperazine, and methanone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
-
Formation of the Imidazole Moiety:
- Starting with glyoxal and ammonia, the imidazole ring is synthesized through a cyclization reaction.
- Reaction conditions: Typically carried out in an aqueous medium at elevated temperatures.
-
Attachment of the Piperazine Ring:
- The imidazole derivative is then reacted with ethylenediamine to form the imidazole-ethylamine intermediate.
- This intermediate undergoes a nucleophilic substitution with piperazine to form the imidazole-ethyl-piperazine compound.
- Reaction conditions: Conducted in an organic solvent like dichloromethane under reflux conditions.
-
Formation of the Methanone Moiety:
- The final step involves the reaction of the imidazole-ethyl-piperazine compound with 5-chloro-2-methoxybenzoyl chloride.
- Reaction conditions: Typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation products include quinone derivatives.
- Reduction products include dihydroimidazole derivatives.
- Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of pharmaceuticals and agrochemicals.
- Potential applications in the synthesis of dyes and pigments.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating neurological functions. The methanone group can form hydrogen bonds with proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
- (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chloro-2-methoxyphenyl)methanone
Comparison:
- The presence of the methoxy group in (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone enhances its solubility and potentially its biological activity compared to its analogs.
- The position of the chloro group on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets.
This compound’s unique combination of functional groups makes it a versatile candidate for various scientific and industrial applications.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-24-16-3-2-14(18)12-15(16)17(23)22-10-8-20(9-11-22)6-7-21-5-4-19-13-21/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXWFNMLMGWEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2562514.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562517.png)

![3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B2562521.png)
![2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2562524.png)
![1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2562525.png)
![ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2562528.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2562529.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B2562530.png)
![N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2562533.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]pentanamide](/img/structure/B2562534.png)
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2562536.png)
